N-butyl-4-nitroaniline

Catalog No.
S676363
CAS No.
58259-34-0
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-4-nitroaniline

CAS Number

58259-34-0

Product Name

N-butyl-4-nitroaniline

IUPAC Name

N-butyl-4-nitroaniline

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3

InChI Key

KCTYPOBEIDJYGF-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCNC1=CC=C(C=C1)[N+](=O)[O-]

Liquid Crystal Behavior

N-BNA exhibits liquid crystal behavior, meaning it can transition between different phases depending on temperature. This property makes it a potential candidate for use in various optoelectronic devices, such as liquid crystal displays (LCDs) and sensors. Research suggests N-BNA possesses favorable properties for these applications, including a wide nematic (liquid crystal) phase range and good thermal stability [].

Precursor for Advanced Polymers

N-BNA can serve as a precursor for the synthesis of various advanced polymers with desirable properties. Studies have explored its use in the creation of polyimides, which are known for their high thermal stability and excellent mechanical properties. These polymers have potential applications in various fields, including aerospace, electronics, and automotive industries [].

N-butyl-4-nitroaniline is an organic compound with the molecular formula C₁₀H₁₄N₂O₂. It is characterized by a butyl group attached to the nitrogen of 4-nitroaniline, a compound that is known for its yellow solid appearance. This compound is a derivative of 4-nitroaniline, which is itself an important intermediate in various industrial applications, including the production of dyes and pharmaceuticals .

Typical of nitroanilines:

  • Reduction: It can be reduced to form corresponding amines, which are often used in dye synthesis.
  • Diazotization: This reaction allows for the conversion into various azo compounds, which are significant in dye chemistry.
  • Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, introducing various functional groups at different positions on the aromatic ring .

The synthesis of N-butyl-4-nitroaniline typically involves:

  • Amination: Starting from 4-nitrochlorobenzene, the compound can be synthesized through a reaction with n-butylamine.
  • Solvent Evaporation Method: A common laboratory method involves dissolving the reactants in a suitable solvent and allowing it to evaporate slowly, leading to crystal formation .
  • Electrophilic Aromatic Substitution: This method requires careful control of reaction conditions to ensure selective substitution at the para position relative to the amino group.

N-butyl-4-nitroaniline has several important applications:

  • Nonlinear Optical Materials: Due to its unique optical properties, it is being investigated for use in optoelectronic devices.
  • Dyes Production: It serves as an intermediate in synthesizing various dyes and pigments.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development .

Studies on N-butyl-4-nitroaniline's interactions focus on its electronic properties and potential as a nonlinear optical material. Quantum chemical calculations have been employed to analyze its geometry and electronic characteristics, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential. These studies indicate that N-butyl-4-nitroaniline has significant hyperpolarizability, making it suitable for applications in nonlinear optics .

Several compounds share structural similarities with N-butyl-4-nitroaniline. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
4-NitroanilineC₆H₆N₂O₂Base structure; precursor for many derivatives.
N-Ethyl-4-nitroanilineC₈H₉N₂O₂Similar structure; differing alkyl chain length affects solubility and reactivity.
2-NitroanilineC₆H₆N₂O₂Isomeric form; different positioning of nitro group leads to distinct reactivity patterns.
N-Methyl-4-nitroanilineC₇H₈N₂O₂Variation in alkyl group; impacts physical properties and applications.

N-butyl-4-nitroaniline stands out due to its specific butyl substitution, which influences its solubility, reactivity, and potential applications in nonlinear optics compared to other nitroanilines.

XLogP3

3

Wikipedia

N-butyl-4-nitroaniline

Dates

Last modified: 08-15-2023

Explore Compound Types